Nipecotic acid

Enantioselectivity GABA transporter Stereospecific inhibition

Nipecotic acid is a piperidine-3-carboxylic acid that functions as a prototypical, competitive inhibitor of neuronal and glial γ-aminobutyric acid (GABA) uptake, with no intrinsic affinity for GABA receptors. Its mechanism involves serving as a substrate for GABA transporters, enabling it to act as a false transmitter and directly modulate transporter kinetics.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 498-95-3
Cat. No. B118831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNipecotic acid
CAS498-95-3
Synonyms(RS)-nipecotic acid
3-piperidinecarboxylic acid
nipecotic acid
nipecotic acid hydride
nipecotic acid hydrochloride
nipecotic acid, (+-)-isomer
nipecotic acid, (R)-isomer
nipecotic acid, (S)-isome
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C(=O)O
InChIInChI=1S/C6H11NO2/c8-6(9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H,8,9)
InChIKeyXJLSEXAGTJCILF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.4 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Nipecotic Acid (CAS 498-95-3) Procurement Guide: Core Properties and Class Identity


Nipecotic acid is a piperidine-3-carboxylic acid that functions as a prototypical, competitive inhibitor of neuronal and glial γ-aminobutyric acid (GABA) uptake, with no intrinsic affinity for GABA receptors [1]. Its mechanism involves serving as a substrate for GABA transporters, enabling it to act as a false transmitter and directly modulate transporter kinetics [2]. This compound serves as the foundational pharmacophore for a major class of antiepileptic drug candidates, including the marketed drug tiagabine, and is a critical reference standard in neuropharmacology research targeting GABAergic dysfunction [3].

Nipecotic Acid (CAS 498-95-3) Procurement: Why In-Class Analogs Are Not Interchangeable


Selecting nipecotic acid over its structural analogs or advanced derivatives is not a matter of interchangeable potency but of distinct pharmacological identity. This compound is not merely a weaker version of clinical candidates; it is a mechanistically unique tool and a non-negotiable reference point. Its status as a substrate for GABA transporters yields an irreversible, depolarizing action distinct from the pure, reversible blockade seen with non-substrate inhibitors like tiagabine or SKF 89976-A [1]. Furthermore, its chirality is critical: the (R)-enantiomer is the active GABA uptake inhibitor, while the (S)-enantiomer is essentially inactive, making racemic mixtures or undefined stereochemistry a poor substitute for research requiring the active isomer [2]. Finally, its poor blood-brain barrier (BBB) permeability, often cited as a liability, is precisely the property that makes it an indispensable negative control in CNS drug delivery studies [3]. Substituting with a more lipophilic analog would invalidate experimental designs predicated on this specific permeability profile.

Nipecotic Acid (CAS 498-95-3) Comparative Performance Data for Scientific Selection


Enantioselective GABA Uptake Inhibition: (R)- vs. (S)-Nipecotic Acid

The GABA uptake inhibitory activity of nipecotic acid is stereoselective. In whole-brain mini-slice uptake assays in mice, the (R)-enantiomer of nipecotic acid demonstrates significantly greater potency than the (S)-enantiomer [1]. This stereochemical requirement is consistent across prodrug forms, where the corresponding esters hydrolyzed to (R)-nipecotic acid are more effective anticonvulsants than those yielding the (S)-enantiomer [1].

Enantioselectivity GABA transporter Stereospecific inhibition

Divergent Electrophysiological Action: Substrate Nipecotic Acid vs. Non-Substrate Tiagabine

Nipecotic acid and the clinically used drug tiagabine exert distinct effects on inhibitory postsynaptic currents (IPSCs) in rat hippocampal CA1 neurons. Nipecotic acid (100 µM to 1 mM), acting as a substrate for the GABA transporter, reduces the peak IPSC amplitude by 35 ± 6% and causes only a modest prolongation of the recovery phase [1]. In stark contrast, tiagabine (20-50 µM), a non-substrate inhibitor, has little effect on peak IPSC amplitude but robustly increases the IPSC half-width by 109 ± 15% [1]. The effects of nipecotic acid are also poorly reversible, consistent with its accumulation and action as a false transmitter [1].

GABAergic transmission False transmitter Electrophysiology

Defined GABA Transporter Subtype Selectivity Profile in Murine Systems

Nipecotic acid exhibits a characteristic, quantifiable selectivity profile across the four murine GABA transporter (mGAT) subtypes. It shows high potency for mGAT1 (IC50 = 2.6 µM) and moderate potency for mGAT4 (IC50 = 16 µM), while demonstrating significantly weaker activity at mGAT2 (IC50 = 310 µM) and mGAT3 (IC50 = 29 µM) [1]. This selectivity window, particularly the >100-fold difference between mGAT1 and mGAT2, is a key benchmark for developing and evaluating novel mGAT1- or mGAT4-selective inhibitors [2].

GAT subtypes mGAT1 mGAT4 Transporter selectivity

Systemic Inactivity Due to Negligible BBB Penetration: Parent Compound vs. LAT1-Targeted Prodrug

Nipecotic acid's hydrophilic and zwitterionic nature at physiological pH precludes significant passive diffusion across the blood-brain barrier (BBB) [1]. This property is quantitatively demonstrated in vivo, where systemic administration of the parent compound fails to confer protection in a pentylenetetrazole (PTZ)-induced seizure model in mice, confirming its inefficacy as a peripherally administered agent [2]. In contrast, an L-serine-tethered prodrug designed for active LAT1-mediated transport shows enhanced BBB penetration as measured by HPLC analysis of brain tissue and confers significant anticonvulsant activity in the same model [1].

Blood-Brain Barrier CNS delivery Prodrug Pharmacokinetics

Nipecotic Acid (CAS 498-95-3) Optimal Application Scenarios Driven by Comparative Evidence


Electrophysiological Studies Requiring a Substrate-Type GABA Uptake Blocker

When an experimental protocol requires a GABA uptake inhibitor that acts as a substrate (i.e., a 'false transmitter') to study transporter kinetics, reversal potential, or to induce a specific type of synaptic depression, nipecotic acid is the compound of choice. Its ability to reduce IPSC amplitude, as quantified against tiagabine, makes it a unique tool for dissecting mechanisms of inhibitory neurotransmission [1].

Benchmarking Novel GABA Transporter Inhibitors for Subtype Selectivity

In medicinal chemistry programs developing new chemical entities targeting specific GABA transporters, nipecotic acid serves as the foundational reference standard. Its well-characterized IC50 values across mGAT1-4 (2.6 µM, 310 µM, 29 µM, and 16 µM, respectively) provide a crucial baseline for calculating selectivity ratios and establishing structure-activity relationships [2].

Negative Control in Blood-Brain Barrier and CNS Drug Delivery Studies

For researchers evaluating the efficacy of novel CNS drug delivery systems or prodrug strategies, parent nipecotic acid is an indispensable negative control. Its documented inability to penetrate the BBB and consequent lack of systemic anticonvulsant activity provide a clear baseline against which the performance of modified analogs or delivery vehicles can be rigorously quantified [3].

Chiral Separation and Enantioselective Pharmacology Research

Studies investigating the stereochemical requirements for GABA transporter recognition or enantioselective pharmacology require the defined use of nipecotic acid's enantiomers. The significant potency difference between the active (R)- and inactive (S)-enantiomers makes the compound an ideal system for validating chiral analytical methods or for probing the stereospecificity of transporter binding sites [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nipecotic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.